
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-ethoxybenzoyl)pyrrolidin-3-ol, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, they can bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, oxidative stress, and cell proliferation, among others .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior . For instance, the presence of the pyrrolidine ring and the ethoxybenzoyl group could potentially influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
Biochemical Analysis
Biochemical Properties
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic functions. Additionally, the ethoxybenzoyl group may facilitate binding interactions with proteins, enhancing the compound’s specificity and efficacy in biochemical assays .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses. It may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine and ethoxybenzoyl groups. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, this compound may be metabolized by enzymes that recognize pyrrolidine or ethoxybenzoyl groups, leading to the formation of specific metabolites. These metabolic interactions can affect the overall metabolic profile of cells and tissues, potentially altering their function and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of this compound within cells, influencing its overall impact on cellular function .
Preparation Methods
The synthesis of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory and analgesic properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be compared with other pyrrolidin-3-ol derivatives, such as 1-(2-Methoxybenzyl)pyrrolidin-3-ol . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to other similar compounds.
Biological Activity
Overview
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and analgesic properties . Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound's pyrrolidine ring and ethoxybenzoyl group facilitate binding to specific enzymes and receptors, leading to modulation of their activities.
Key Interactions
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes involved in inflammatory pathways, influencing the production of pro-inflammatory cytokines.
- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can suppress the production of inflammatory mediators, contributing to its anti-inflammatory effects.
- Analgesic Properties : The compound has been reported to exhibit pain-relieving effects in various animal models, indicating its potential as an analgesic agent.
Pharmacokinetics and Dosage Effects
Pharmacokinetic studies reveal that the absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its physicochemical properties. The dosage has a significant impact on its efficacy and safety profile:
- Low Doses : At lower concentrations, the compound exhibits beneficial effects on cellular functions without causing toxicity.
- High Doses : Higher doses may lead to adverse effects, including cellular damage or disruption of normal functions.
Case Studies
In laboratory settings, several studies have assessed the effects of this compound:
- In Vitro Studies : These studies demonstrated that the compound modulates the activity of signaling proteins and transcription factors, leading to altered gene expression patterns.
- In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in pain response and inflammation markers.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-(2-Methoxybenzyl)pyrrolidin-3-ol | Moderate analgesic effects | Similar enzyme interaction |
This compound | Strong anti-inflammatory and analgesic | Inhibits inflammatory cytokines |
Properties
IUPAC Name |
(2-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(16)14-8-7-10(15)9-14/h3-6,10,15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQMBAYHKRTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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